N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE
Description
N,N’-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE (referred to as D-6061 in commercial catalogs) is a deuterated polyamine compound with the molecular formula C₉H₁₂D₁₂N₄ and a molecular weight of 172.35 g/mol . This compound features two deuterated 3-aminopropyl groups (-CH₂CD₂CD₂NH₂) attached to a central 1,3-propanediamine backbone. The 12 deuterium atoms replace hydrogen atoms in the propyl chains, enhancing its stability and resistance to metabolic degradation compared to non-deuterated analogs.
D-6061 is primarily utilized in pharmaceutical research and industrial applications, where its deuterium labeling makes it valuable as an internal standard in mass spectrometry or for studying pharmacokinetic properties . Its high isotopic purity (≥98 atom% D) ensures minimal interference in analytical workflows.
Properties
CAS No. |
1219804-74-6 |
|---|---|
Molecular Formula |
C9H24N4 |
Molecular Weight |
200.392 |
IUPAC Name |
N/'-[3-[(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)amino]propyl]-1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine |
InChI |
InChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2/i1D2,2D2,4D2,5D2,6D2,7D2 |
InChI Key |
ZAXCZCOUDLENMH-JIVOINLISA-N |
SMILES |
C(CN)CNCCCNCCCN |
Synonyms |
N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE typically involves the reaction of deuterated amines with a suitable alkylating agent. One common method is the reaction of 3-aminopropyl-d6 amine with 1,3-dibromopropane under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of deuterated starting materials is crucial, and these are often sourced from specialized suppliers.
Chemical Reactions Analysis
Types of Reactions
N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds like alkyl halides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a tracer in metabolic studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The presence of deuterium can alter the reaction kinetics, leading to different metabolic pathways compared to non-deuterated compounds.
Comparison with Similar Compounds
Structural and Isotopic Differences
The table below highlights key differences between D-6061 and structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Deuterium Content | Key Structural Features |
|---|---|---|---|---|---|
| N,N’-Bis(3-aminopropyl-d6)-1,3-propanediamine | C₉H₁₂D₁₂N₄ | 172.35 | Not disclosed | 12 D atoms (98 atom% D) | Two deuterated 3-aminopropyl groups |
| N,N,N′-Trimethyl-d6-1,3-propanediamine | C₆H₁₀D₆N₂ | 122.24 | 1219803-54-9 | 6 D atoms (98 atom% D) | Trimethylated amine groups |
| Bis(2-aminoethyl)(3-aminopropyl)amine | C₇H₂₀N₄ | 160.26 | 13002-64-7 | None | Non-deuterated branched polyamine |
Key Observations:
- Deuterium Content : D-6061 contains twice the deuterium of N,N,N′-Trimethyl-d6-1,3-propanediamine, leading to greater isotopic effects in applications like NMR or metabolic studies .
- Functional Groups : The Trimethyl-d6 variant lacks primary amines, making it less reactive in crosslinking or chelation compared to D-6061 .
- Molecular Weight : D-6061’s higher molecular weight (172.35 vs. 122.24) reflects its extended deuterated alkyl chains .
Biological Activity
N,N'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE is a deuterated variant of a well-known polyamine compound that has garnered interest for its biological activity. This compound is characterized by its dual amine functionality, which is crucial for its interaction with various biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
N,N'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE has the following chemical structure:
- Molecular Formula : CHN (with deuterium substitution)
- Molecular Weight : 174.29 g/mol
- Deuteration : The presence of deuterium enhances the stability and tracking of the compound in biological studies.
Mechanisms of Biological Activity
The biological activity of N,N'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE can be attributed to several mechanisms:
- Polyamine Interaction : Polyamines are known to interact with DNA and RNA, influencing cellular functions such as proliferation and differentiation. This compound's amine groups facilitate binding to nucleic acids, potentially affecting gene expression and cellular metabolism.
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which may contribute to cellular protection against oxidative stress.
- Cell Signaling Modulation : There is evidence suggesting that polyamines can modulate signaling pathways involved in cell growth and apoptosis.
In Vitro Studies
- Cell Proliferation Assays : Research has shown that N,N'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE can enhance cell proliferation in various cell lines. For example, studies indicated a dose-dependent increase in proliferation rates in fibroblast cultures when treated with polyamines .
- Gene Expression Analysis : Microarray analyses revealed that treatment with this compound upregulated genes associated with cell survival and downregulated pro-apoptotic genes. This suggests a potential role in cancer therapy by promoting tumor cell survival while inhibiting apoptosis .
Case Studies
- Cancer Research : In studies involving cancer cell lines, the application of N,N'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE showed promising results in enhancing the efficacy of chemotherapeutic agents. The compound was found to sensitize cells to doxorubicin by modulating drug efflux mechanisms .
- Neuroprotection : A study investigating neuroprotective effects found that this compound could mitigate neuronal death induced by oxidative stress in vitro. The mechanism was linked to its ability to scavenge free radicals and modulate inflammatory responses .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers synthesize N,N'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE with high isotopic purity, and what analytical methods validate its purity?
- Methodology : Synthesis typically involves deuterated reagents (e.g., D₂O or deuterated alkylating agents) in reductive amination or alkylation steps. For example, deuterated propylamine intermediates can be coupled with 1,3-propanediamine derivatives. Isotopic purity is confirmed via mass spectrometry (MS) to detect residual non-deuterated species and nuclear magnetic resonance (NMR) to assess proton-deuterium exchange. High-resolution MS (HRMS) quantifies the D6 incorporation ratio, while ¹H NMR should show suppressed signals for deuterated protons .
Q. What crystallographic tools are suitable for determining the three-dimensional structure of N,N'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Crystals are grown via slow evaporation in polar solvents (e.g., methanol/water). Data collection and refinement can be performed using programs like ORTEP-III (for thermal ellipsoid visualization) and WinGX (for structural solution and refinement). Deuterium labeling does not affect heavy atom positions but may require neutron diffraction for precise H/D localization .
Q. How does deuterium labeling influence NMR analysis of this compound, and how can experimental conditions be optimized?
- Methodology : Deuterium substitution eliminates ¹H signals at labeled sites, simplifying spectra. Use deuterated solvents (e.g., D₂O or CDCl₃) to avoid solvent interference. For residual proton detection, ¹³C NMR or 2D heteronuclear correlation (HSQC) experiments are recommended. Dynamic NMR may be required to study conformational exchange if deuterium affects flexibility .
Advanced Research Questions
Q. How can N,N'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE serve as an internal standard in pharmacokinetic studies using LC-MS/MS?
- Methodology : The deuterated compound acts as a mass-tagged internal standard, co-eluting with the non-deuterated analyte but distinguished by a +6 Da mass shift. Calibration curves are generated by spiking known concentrations into biological matrices (e.g., plasma). Isotopic purity must exceed 99% to avoid cross-talk between channels. Validate using matrix-matched QC samples and assess ion suppression/enhancement effects .
Q. What kinetic isotope effects (KIE) might arise when comparing reactions of deuterated vs. non-deuterated analogs, and how can these be quantified?
- Methodology : KIE is measured by comparing rate constants () for protonated and deuterated compounds in reactions like hydrolysis or enzyme-mediated processes. For example, in amine oxidation, deuterium at reactive β-positions may slow C-H/D bond cleavage. Use stopped-flow spectroscopy or HPLC to track reaction progress. Theoretical calculations (DFT) can supplement experimental KIE data .
Q. How can researchers resolve contradictory data in studies comparing the stability of deuterated vs. non-deuterated derivatives under acidic conditions?
- Methodology : Contradictions may stem from differences in deuteration positions or solvent exchange. Design controlled experiments with standardized pH buffers and isotopically labeled solvents. Monitor degradation via LC-MS and quantify deuteration retention using isotopic ratio MS. Compare results with computational models (e.g., pKa predictions for deuterated amines) .
Q. What strategies optimize synthetic routes to minimize byproducts in large-scale deuterated amine production?
- Methodology : Use flow chemistry to enhance reaction control and reduce side reactions (e.g., over-alkylation). Deuterated reagents should be in stoichiometric excess, with scavengers (e.g., molecular sieves) to remove water. Purification via ion-exchange chromatography or fractional distillation improves yield. Process analytical technology (PAT) tools, like in-line FTIR, monitor intermediate deuteration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
